Copper(II) tetrafluoroborate hydrate
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Overview
Description
Copper(II) tetrafluoroborate hydrate is an inorganic compound with the formula Cu(BF₄)₂·xH₂O. It is typically encountered as a blue crystalline solid and is highly soluble in water. This compound is known for its use in various chemical reactions and industrial applications, particularly in organic synthesis and electroplating .
Mechanism of Action
Target of Action
Copper(II) tetrafluoroborate hydrate primarily targets organic compounds in chemical reactions. It acts as a catalyst in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by acting as a Lewis acid. It can facilitate Diels-Alder reactions, cyclopropanation of alkenes with diazo reagents, and Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .
Result of Action
The result of this compound’s action is the facilitation of various organic reactions. It enables chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It also serves as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, it is assumed to be the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . This suggests that the hydration state, and thus the reactivity of the compound, could be influenced by the surrounding humidity and temperature conditions.
Biochemical Analysis
Biochemical Properties
Copper(II) tetrafluoroborate hydrate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a catalyst in the Meinwald rearrangement reactions of epoxides . In these reactions, this compound facilitates the conversion of epoxides to carbonyl compounds by stabilizing the transition state. Additionally, it is involved in the cyclopropanation of alkenes with diazo reagents, where it is reduced to a copper(I) catalyst .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and reactivity . Over time, this compound may degrade, leading to changes in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can transform from its hexahydrate form to a tetrahydrate form upon heating . These changes can impact its interactions with cellular components and its overall biochemical activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may act as a beneficial catalyst in biochemical reactions, enhancing metabolic processes. At high doses, this compound can exhibit toxic effects, potentially leading to cellular damage or dysfunction. Studies have shown that excessive exposure to copper compounds can result in oxidative stress, disrupting cellular homeostasis and leading to adverse health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) tetrafluoroborate hydrate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with tetrafluoroboric acid. The reaction typically takes place in an aqueous medium, and the resulting solution is then evaporated to yield the hydrated salt. The general reaction is as follows:
CuO+2HBF4→Cu(BF4)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of copper(II) sulfate and sodium tetrafluoroborate. The reaction is carried out in an aqueous solution, and the product is crystallized out by evaporation. The reaction can be represented as:
CuSO4+2NaBF4→Cu(BF4)2+Na2SO4
Chemical Reactions Analysis
Types of Reactions
Copper(II) tetrafluoroborate hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: In some organic reactions, copper(II) is reduced to copper(I), acting as a catalyst.
Substitution Reactions: It can participate in ligand exchange reactions where the tetrafluoroborate anions are replaced by other ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include diazo compounds and alkenes, where copper(II) tetrafluoroborate acts as a Lewis acid.
Substitution: Reagents such as phosphines and amines are used under mild conditions to facilitate ligand exchange.
Major Products
Cyclopropanation of Alkenes: Using diazo compounds, the major product is cyclopropane derivatives.
Meinwald Rearrangement: Epoxides are converted to carbonyl compounds.
Scientific Research Applications
Copper(II) tetrafluoroborate hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a catalyst in organic synthesis, particularly in Diels-Alder reactions and cyclopropanation.
Biology: It is used in the study of metalloproteins and enzyme mimetics.
Medicine: Research into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Employed in copper electroplating and the production of printed circuits
Comparison with Similar Compounds
Similar Compounds
- Copper(II) chloride
- Copper(II) oxide
- Copper(II) triflate
- Sodium tetrafluoroborate
- Lithium tetrafluoroborate
- Silver tetrafluoroborate
Uniqueness
Copper(II) tetrafluoroborate hydrate is unique due to its high solubility in water and its ability to act as a versatile Lewis acid in various organic reactions. Its hydrated form also allows for easy handling and application in aqueous solutions, making it distinct from other copper(II) salts .
Properties
IUPAC Name |
copper;ditetrafluoroborate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Cu.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPBVRGTDBGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Cu+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CuF8H2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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